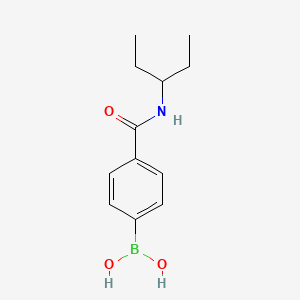

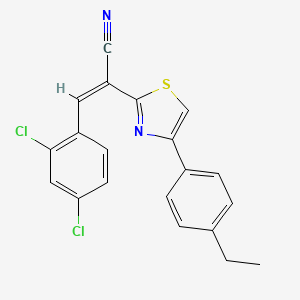

(4-(Pentan-3-ylcarbamoyl)phenyl)boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(4-(Pentan-3-ylcarbamoyl)phenyl)boronic acid is a compound that likely shares characteristics with other boronic acids in terms of its reactivity and potential applications in organic synthesis. While the provided papers do not directly discuss this specific compound, they do provide insight into the behavior of phenylboronic acids and their derivatives in various chemical reactions. These insights can be extrapolated to hypothesize about the properties and reactivity of this compound.

Synthesis Analysis

The synthesis of boronic acid derivatives typically involves the reaction of organoboranes with suitable coupling partners. Although the papers provided do not detail the synthesis of this compound, they do discuss the use of boronic acids as catalysts in the formation of amide bonds through dehydrative condensation between carboxylic acids and amines . This suggests that similar methods could potentially be applied to synthesize the carbamoyl phenylboronic acid derivative by introducing the appropriate amine and carboxylic acid precursors.

Molecular Structure Analysis

The molecular structure of boronic acids is characterized by a boron atom connected to two hydroxyl groups and an organic substituent. The papers highlight the importance of substituents on the phenyl ring, particularly in the ortho position, which can influence the reactivity and coordination properties of the boron atom . For this compound, the pentan-3-ylcarbamoyl group at the para position could affect the compound's reactivity and its ability to form stable complexes with other molecules.

Chemical Reactions Analysis

Boronic acids are known for their versatility in organic synthesis. The provided papers describe the use of phenylboronic acids in catalyzing various reactions, such as dehydrative amidation , hydrometallation reactions, alkylations, and aldol-type reactions . Additionally, tris(pentafluorophenyl)borane, a related boron compound, is mentioned as a catalyst for the hydrosilylative reduction of amides . These reactions are indicative of the potential chemical reactivity of this compound in similar contexts.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not discussed in the provided papers, general properties of boronic acids can be inferred. Boronic acids are typically Lewis acids due to the electron-deficient nature of the boron atom. They can form reversible covalent bonds with diols and are often used in Suzuki coupling reactions. The presence of electron-withdrawing or electron-donating groups on the phenyl ring can significantly alter these properties .

Scientific Research Applications

Optical Modulation and Saccharide Recognition

Phenyl boronic acids, including derivatives like (4-(Pentan-3-ylcarbamoyl)phenyl)boronic acid, are crucial in optical modulation and saccharide recognition. They serve as binding ligands to pendant diols, facilitating saccharide recognition crucial in biological systems. Moreover, they anchor hydrophilic polymer backbones to hydrophobic surfaces, such as graphene or carbon nanotubes. This property is pivotal in the aqueous dispersion of single-walled carbon nanotubes (SWNT) and the modulation of their near-infrared fluorescence in response to saccharide binding. The structure of phenyl boronic acids significantly influences the photoluminescence quantum yield, showcasing the importance of molecular structure in SWNT optical properties and modulation (Mu et al., 2012).

Antiviral Therapeutics

Phenylboronic-acid-modified nanoparticles, which can incorporate this compound derivatives, show promise as antiviral therapeutics. These nanoparticles are fabricated with various surface modifications, enabling their use as potential therapeutic agents for blocking viral entry of viruses like Hepatitis C. This novel application demonstrates the potential of phenylboronic acid derivatives in medical applications, especially in the design of antiviral agents (Khanal et al., 2013).

Material Sciences and Fluorescence Probing

In the realm of materials science, this compound derivatives contribute to developing novel materials with unique properties. For instance, they are involved in the creation of organic room-temperature phosphorescent (RTP) and mechanoluminescent (ML) materials. The cyclic-esterification of phenyl boronic acids with dihydric alcohols leads to materials that exhibit long-lived RTP emissions and bright ML properties, which are crucial in various optical and electronic applications (Zhang et al., 2018).

Additionally, boronic acid derivatives like this compound are used as fluorescent labeling reagents for the determination of diol compounds by HPLC. These derivatives offer enhanced sensitivity and selectivity in the detection and analysis of various compounds, highlighting their significance in analytical chemistry and diagnostics (Terado et al., 2000).

Safety and Hazards

As with any chemical, proper handling, storage, and disposal procedures should be followed. Consult safety data sheets for specific information.

Future Directions

Research on boronic acid-based compounds continues to evolve. Future directions may involve exploring novel chemistries using boron, designing stimuli-responsive materials, and investigating their potential therapeutic applications .

Mechanism of Action

Target of Action

Boronic acids, including this compound, are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic carbon atoms in other molecules .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, [4-(3-Pentanylcarbamoyl)phenyl]boronic acid interacts with its targets through a process called transmetalation . This process involves the transfer of the boronic acid group (and thus the phenyl ring attached to it) from boron to a metal catalyst, typically palladium . The palladium then facilitates the coupling of this group with an electrophilic carbon in another molecule .

Biochemical Pathways

In the context of organic synthesis, the compound plays a crucial role in forming carbon-carbon bonds via the suzuki-miyaura cross-coupling reaction . This reaction is a key step in the synthesis of various organic compounds, including pharmaceuticals and polymers .

Pharmacokinetics

The compound’s molecular weight (23509 g/mol ) suggests that it may have reasonable bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed .

Result of Action

The result of [4-(3-Pentanylcarbamoyl)phenyl]boronic acid’s action in a Suzuki-Miyaura reaction is the formation of a new carbon-carbon bond . This can lead to the synthesis of a wide range of organic compounds, depending on the other reactants used in the reaction .

Action Environment

The efficacy and stability of [4-(3-Pentanylcarbamoyl)phenyl]boronic acid, like other boronic acids, can be influenced by various environmental factors. For instance, the Suzuki-Miyaura reaction typically requires a base and is often performed in water or alcohol solvents . The reaction is also usually conducted under mild conditions, which can be beneficial for the stability of the boronic acid .

properties

IUPAC Name |

[4-(pentan-3-ylcarbamoyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BNO3/c1-3-11(4-2)14-12(15)9-5-7-10(8-6-9)13(16)17/h5-8,11,16-17H,3-4H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJQGCBCLYZDJGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)NC(CC)CC)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-ethylphenoxy)acetamide](/img/structure/B2499352.png)

![Methyl 5-{[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]carbamoyl}furan-3-carboxylate](/img/structure/B2499355.png)

![10-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-5-(1-pyrrolidinylcarbonyl)-3-oxa-4,10-diazatetracyclo[5.5.1.0~2,6~.0~8,12~]tridec-4-ene-9,11-dione](/img/structure/B2499360.png)

![2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2499361.png)

![3-(1,1-dioxido-6-(trifluoromethyl)-2H-benzo[e][1,2,4]thiadiazin-3-yl)-N-(4-phenylbutan-2-yl)propanamide](/img/structure/B2499364.png)

![3,3-Dimethyl-4-[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl]azetidin-2-one](/img/structure/B2499366.png)

![N-[1-[4-(4-Chlorophenyl)-5-methyl-1H-imidazol-2-yl]ethyl]but-2-ynamide](/img/structure/B2499370.png)